
4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- is a chemical compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-3,5-dimethylthiazolidin-4-one in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced thiazolidinone derivative.
Substitution: Formation of substituted thiazolidinone derivatives.
科学的研究の応用
4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound in drug development.
Industry: Used in the development of new materials with specific properties
作用機序
The mechanism of action of 4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
類似化合物との比較
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine-1,4-diium dinitrate: Known for its bioactive properties and potential therapeutic applications.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Studied for its pharmacological effects.
Uniqueness
4-Thiazolidinone, 3,5-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1), (2R,5S)- stands out due to its unique combination of a thiazolidinone ring with a pyridine moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
158511-47-8 |
|---|---|
分子式 |
C10H13ClN2OS |
分子量 |
244.74 g/mol |
IUPAC名 |
(2R,5S)-3,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H12N2OS.ClH/c1-7-9(13)12(2)10(14-7)8-4-3-5-11-6-8;/h3-7,10H,1-2H3;1H/t7-,10+;/m0./s1 |
InChIキー |
CXHDSLQCNYLQND-XQRIHRDZSA-N |
SMILES |
CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |
異性体SMILES |
C[C@H]1C(=O)N([C@H](S1)C2=CN=CC=C2)C.Cl |
正規SMILES |
CC1C(=O)N(C(S1)C2=CN=CC=C2)C.Cl |
外観 |
Solid powder |
| 158511-47-8 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one 3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one, (+)-cis isomer SM 10661 SM-10661 SM-12502 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


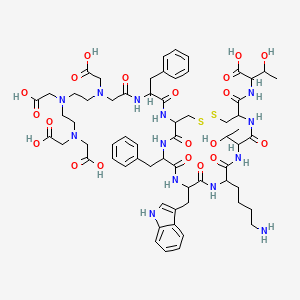

![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
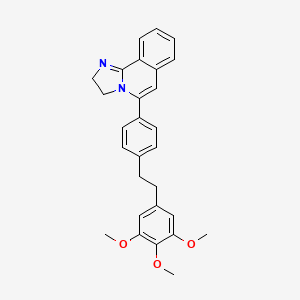

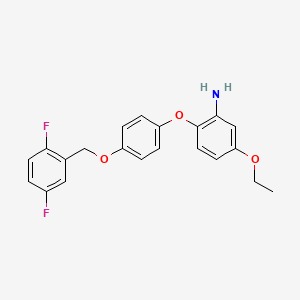


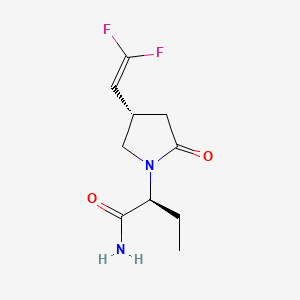



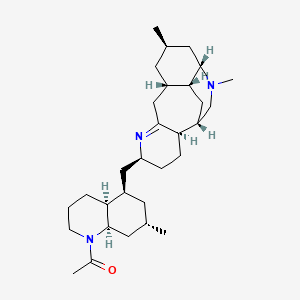
![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)
